

Application Note: Utilizing Doxylamine-d5 for Accurate Pharmacokinetic Profiling of Doxylamine

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Compound of Interest		
Compound Name:	Doxylamine D5	
Cat. No.:	B1502231	Get Quote

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Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and hypnotic properties in the short-term management of insomnia.[1][2][3] It is also a key component in combination therapies for the treatment of nausea and vomiting during pregnancy.[4] Accurate characterization of its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard is crucial for achieving precise and reliable quantification of doxylamine in biological matrices.[5] Doxylamine-d5, a deuterated analog of doxylamine, serves as an ideal internal standard for bioanalytical studies employing liquid chromatographytandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass-to-charge ratio. This application note provides detailed protocols for the use of Doxylamine-d5 in pharmacokinetic studies of doxylamine, including sample preparation, LC-MS/MS analysis, and data interpretation.

Pharmacokinetic Parameters of Doxylamine

Understanding the pharmacokinetic profile of doxylamine is essential for study design and data analysis. Key parameters from single-dose oral administration studies in healthy volunteers are summarized below.



Parameter	12.5 mg Dose	25 mg Dose	Reference
Cmax (ng/mL)	71.32 ± 19.34	136.51 ± 31.20	
Tmax (h)	2.33 ± 0.88	2.33 ± 0.76	
AUCt (ng·h/mL)	823.11 ± 191.13	1630.86 ± 371.85	_
AUCinf (ng·h/mL)	845.24 ± 194.52	1664.26 ± 378.14	_
t1/2 (h)	10.1 ± 1.8	10.2 ± 1.9	_
Oral Bioavailability	24.7%	-	-

Table 1: Summary of Mean Pharmacokinetic Parameters of Doxylamine in Healthy Volunteers Following Single Oral Doses. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Experimental Protocols

Bioanalytical Method: Quantification of Doxylamine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of doxylamine in human plasma using Doxylamine-d5 as an internal standard.

- a. Materials and Reagents:
- Doxylamine succinate reference standard
- Doxylamine-d5 succinate (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)



- Ammonium acetate
- Human plasma (K2-EDTA as anticoagulant)
- Ultrapure water
- b. Preparation of Stock and Working Solutions:
- Doxylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of doxylamine succinate in methanol.
- Doxylamine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxylamine-d5 succinate in methanol.
- Doxylamine Working Solutions: Prepare a series of working solutions by serially diluting the doxylamine stock solution with 70% methanol to achieve concentrations for calibration standards and quality control (QC) samples.
- Doxylamine-d5 Working Solution (Internal Standard, IS): Dilute the Doxylamine-d5 stock solution with methanol to a final concentration of 200 ng/mL.
- c. Sample Preparation (Protein Precipitation):
- Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 20 μL of the Doxylamine-d5 working solution (IS).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at approximately 14,500 x g for 4 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- d. LC-MS/MS Instrumentation and Conditions:



- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: Acquity UPLC BEH C18 column (1.7 μ m, 2.1 mm x 50 mm) or equivalent.
- Mobile Phase:
 - Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.
 - Mobile Phase B: Methanol.
- Gradient Elution: A gradient elution is typically used to achieve optimal separation.
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 μL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Doxylamine: m/z 271.0 → 182.0.
 - Doxylamine-d5: m/z 276.2 → 187.3.
- Ion Source Parameters:
 - Ionspray Voltage: 5500 V.
 - Temperature: 600 °C.
 - Curtain Gas (CUR): 20 psi.
 - Collision Gas (CAD): Medium.



- Ion Source Gas 1 (GS1): 50 psi.
- Ion Source Gas 2 (GS2): 50 psi.
- e. Calibration Curve and Quality Control Samples:
- Prepare calibration standards by spiking blank human plasma with the appropriate doxylamine working solutions to achieve a concentration range of 0.500–200 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in a similar manner.

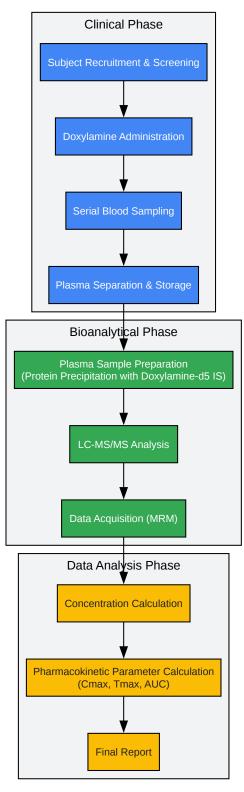
Pharmacokinetic Study Protocol

- a. Study Design: A single-center, randomized, single-dose, open-label, two-period, crossover study is a common design for pharmacokinetic assessments. A washout period of at least 7 days should be implemented between dosing periods.
- b. Subject Population: Healthy adult volunteers are typically enrolled. Subjects should undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
- c. Dosing and Blood Sampling:
- Administer a single oral dose of doxylamine succinate (e.g., 25 mg tablet) to fasting subjects.
- Collect blood samples into K2-EDTA tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 60 hours).
- Process the blood samples by centrifugation to separate the plasma.
- Store the plasma samples at -20°C or lower until analysis.
- d. Data Analysis:
- Calculate doxylamine plasma concentrations using the validated LC-MS/MS method.
- Determine pharmacokinetic parameters using non-compartmental analysis of the plasma concentration-time data. This includes Cmax, Tmax, AUCt, AUCinf, and t1/2.



Visualizations





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Caption: Workflow of a doxylamine pharmacokinetic study.

Plasma Sample Preparation Workflow 100 μL Plasma Sample Add 20 μL Doxylamine-d5 (IS) Add 300 µL Acetonitrile Vortex (1 min) Centrifuge (14,500 x g, 4 min) Transfer Supernatant Inject into LC-MS/MS

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Caption: Detailed plasma sample preparation steps.

Conclusion



The use of Doxylamine-d5 as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for the robust characterization of doxylamine's pharmacokinetics. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers and scientists in the field of drug development to conduct reliable pharmacokinetic studies of doxylamine. This ensures the generation of high-quality data essential for regulatory submissions and for furthering the understanding of this widely used medication.

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